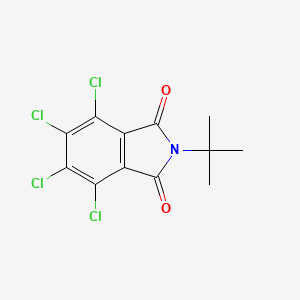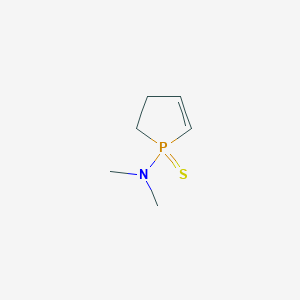
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound characterized by the presence of a phosphole ring with a thione group and a dimethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with dimethylamine and sulfur sources. One common method includes the reaction of 1-chloro-2,3-dihydro-1H-phosphole with dimethylamine in the presence of a base, followed by the introduction of sulfur to form the thione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparación Con Compuestos Similares
1-(Dimethylamino)-2,3-dihydro-1H-phosphole: Lacks the thione group but shares the phosphole ring and dimethylamino substituent.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-oxide: Contains an oxide group instead of a thione group.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-sulfide: Similar structure with a sulfide group.
Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of both the dimethylamino and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
Propiedades
Número CAS |
64620-08-2 |
|---|---|
Fórmula molecular |
C6H12NPS |
Peso molecular |
161.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C6H12NPS/c1-7(2)8(9)5-3-4-6-8/h3,5H,4,6H2,1-2H3 |
Clave InChI |
NGAAPQDELYTBIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P1(=S)CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)

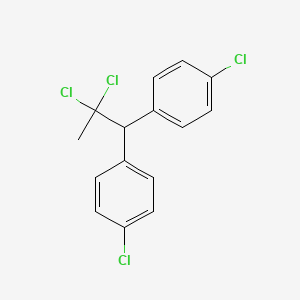
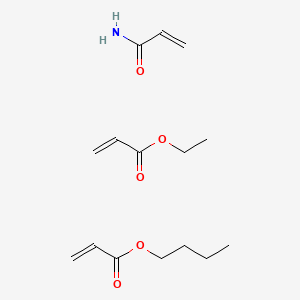

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
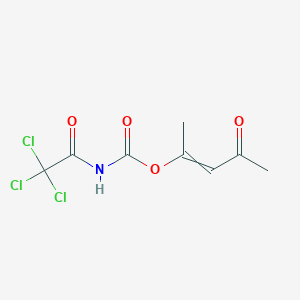
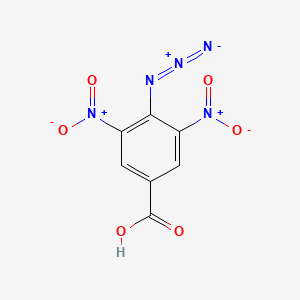
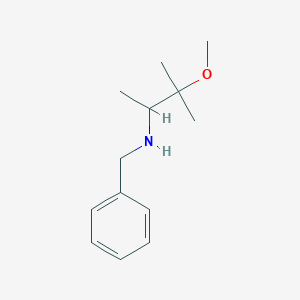

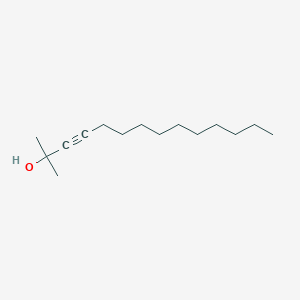
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
